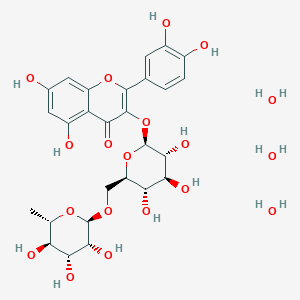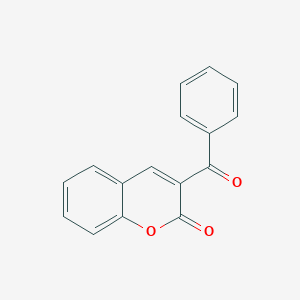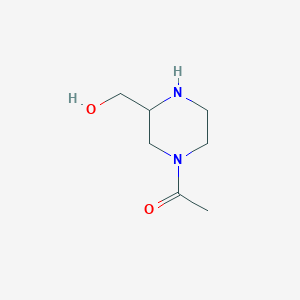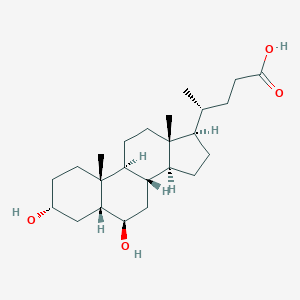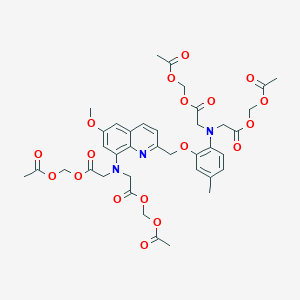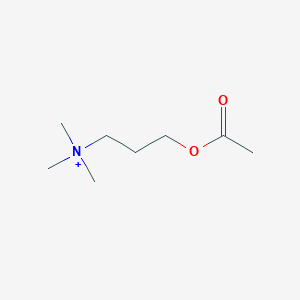
4-(三氟甲基)嘧啶
描述
4-(Trifluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are important lead molecules and active fragments in the design of biologically active molecules, widely used in the design of pesticides and pharmaceutical molecules .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyrimidine involves several strategies. One approach involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another approach is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyrimidine has been confirmed by various methods such as single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Chemical Reactions Analysis
Chemical reactions involving 4-(Trifluoromethyl)pyrimidine include chemoselective O-alkylation . Key steps in the reactions include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Physical And Chemical Properties Analysis
The molecular weight of 4-(Trifluoromethyl)pyrimidine is 180.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学研究应用
生物活性
4-(三氟甲基)嘧啶及其类似物是[1,2,4]三唑并[1,5-a]嘧啶(TPs)的一部分,这是一类重要的非天然存在的小分子。这些化合物以其在农业和药物化学领域的广泛应用而闻名,包括抗菌、抗真菌、抗病毒、抗寄生虫和抗癌活性(Pinheiro et al., 2020)。
植物生长研究
在农业和园艺领域,包括具有嘧啶结构的植物生长抑制剂,如4-(三氟甲基)嘧啶,越来越多地用于生理研究。它们为了解与植物激素和甾醇有关的萜类代谢调节提供了宝贵的见解,从而涉及细胞分裂、细胞伸长和衰老(Grossmann, 1990)。
OLED应用
使用4-(三氟甲基)嘧啶衍生物合成的一类异核Ir(III)金属配合物在高性能天蓝色和白色发光有机发光二极管(OLEDs)的开发中展现出显著潜力。这些化合物显示出独特的光物理性质,有利于OLED应用(Chang et al., 2013)。
化学合成和修饰
4-(三氟甲基)嘧啶已被用于嘧啶中的锡化反应和交叉偶联反应,特别是在活化的4位,表明其在有机合成中的多功能性(Majeed et al., 1989)。
抗菌性能
从2-氨基-4-三氟甲基-6-取代烟酰腈出发合成的新型吡啶并[2,3-d]嘧啶已被研究其抗菌活性,显示出在这一领域具有显著潜力(Kanth et al., 2006)。
量子化学研究
对4-羟基-6-(三氟甲基)嘧啶的研究提供了有关该化合物的稳定构象及其化学反应性的见解,这对于了解其在各种应用中的行为至关重要(Arjunan et al., 2018)。
三氟甲基类似物的合成
使用4-(三氟甲基)嘧啶-2(1H)-酮合成4,5-二氢尿嘧啶酸的三氟甲基类似物展示了该化合物在生成新型生化分子中的作用(Sukach et al., 2015)。
作用机制
Target of Action
4-(Trifluoromethyl)pyrimidine is a synthetic compound that has been found to have fungicidal activity . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) , which plays a pivotal role in linking the respiratory electron transport chain and the tricarboxylic acid (TCA) cycle . SDH is an ideal target for developing effective fungicides .
Mode of Action
It is known that the compound interacts with its target, sdh, and inhibits its function . This inhibition disrupts the TCA cycle and the respiratory electron transport chain, leading to the death of the fungus .
Biochemical Pathways
The inhibition of SDH by 4-(Trifluoromethyl)pyrimidine affects the TCA cycle and the respiratory electron transport chain . These are crucial biochemical pathways for energy production in cells. Disruption of these pathways leads to a lack of energy in the cells, causing cell death .
Result of Action
The result of the action of 4-(Trifluoromethyl)pyrimidine is the death of the fungus. By inhibiting SDH, the compound disrupts crucial biochemical pathways in the fungus, leading to a lack of energy and ultimately cell death .
Action Environment
The action of 4-(Trifluoromethyl)pyrimidine can be influenced by environmental factors. For example, the compound’s fungicidal activity may vary depending on the specific strain of fungus and the conditions in which the fungus is growing
安全和危害
4-(Trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
属性
IUPAC Name |
4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDUWMJFLCNPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567853 | |
| Record name | 4-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine | |
CAS RN |
136547-16-5 | |
| Record name | 4-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-(trifluoromethyl)pyrimidine?
A1: 4-(trifluoromethyl)pyrimidine has the molecular formula C5H3F3N2 and a molecular weight of 148.09 g/mol.
Q2: What spectroscopic data are available for characterizing 4-(trifluoromethyl)pyrimidine?
A2: While specific spectroscopic data isn't detailed in the provided abstracts, common characterization techniques include:
Q3: How can 4-(trifluoromethyl)pyrimidine be functionalized for further synthetic elaboration?
A3: 4-(trifluoromethyl)pyrimidine exhibits versatility in its reactivity:
- Bromination: Different brominated derivatives can be accessed, serving as valuable synthetic intermediates. []
- Click Chemistry: Trifluoromethyltetrazolo[1,5-a]pyrimidines, derived from 4-(trifluoromethyl)pyrimidine, undergo efficient click reactions with terminal acetylenes to yield trifluoromethylated triazolylpyrimidines. []
- Hydrogenation: Using Pd/C-H2, selective reduction of the tetrazolo[1,5-a]pyrimidines to 2-amino-6-aryl-4-trifluoromethyl pyrimidines or their tetrahydro derivatives is possible. [] This reaction pathway shows a preference for the formation of 2-aminopyrimidines when a trifluoromethyl group is present. []
Q4: What biological activities have been reported for derivatives of 4-(trifluoromethyl)pyrimidine?
A4: 4-(trifluoromethyl)pyrimidine derivatives have demonstrated potential in inhibiting key signaling pathways:
- AP-1 and NF-κB Inhibition: Several analogues exhibit inhibitory effects on AP-1 and NF-κB mediated gene expression in Jurkat T cells, suggesting potential anti-inflammatory and immunosuppressive properties. [, , , ]
Q5: How do structural modifications of 4-(trifluoromethyl)pyrimidine derivatives affect their biological activity?
A5: Structure-activity relationship (SAR) studies have revealed that:
- N-methylation of the pyrrolinyl nitrogen in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate leads to enhanced potency as an inhibitor of AP-1 and NF-κB. []
- Variations in substituents on the pyrimidine ring, particularly at the 2- and 5- positions, significantly impact the inhibitory activity against AP-1 and NF-κB. [, , ]
Q6: Have any QSAR models been developed for predicting the activity of 4-(trifluoromethyl)pyrimidine derivatives?
A6: Yes, a QSAR model based on support vector machines (SVM) utilizing calculated quantum chemical parameters was developed for a series of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogues. [] The model showed promising predictive ability for inhibiting AP-1 and NF-κB mediated gene expression. []
Q7: Can 4-(trifluoromethyl)pyrimidine act as a ligand in metal complexes?
A7: Absolutely. 4-(Trifluoromethyl)pyrimidine and its derivatives, like 4-(trifluoromethyl)pyrimidine-2-thiol, can coordinate to various metal centers, including platinum, tin, lead, technetium, and rhenium. [, , , ]
Q8: What types of metal complexes incorporating 4-(trifluoromethyl)pyrimidine or its derivatives have been reported?
A8: A variety of complexes have been prepared, showcasing diverse coordination modes:
- Platinum Complexes: Half-lantern Pt(II) and Pt(III) complexes featuring bridging 4-(trifluoromethyl)pyrimidine-2-thiolate ligands have been synthesized and structurally characterized. []
- Tin and Lead Complexes: Diorganotin(IV) and diphenyllead(IV) complexes with 4-(trifluoromethyl)pyrimidine-2-thiolate and 6-methyl-4-(trifluoromethyl)pyrimidine-2-thiolate ligands adopt distorted octahedral geometries. []
- Technetium and Rhenium Complexes: A range of complexes with diverse coordination environments have been reported, including those with neutral and anionic 2-hydrazino-4-(trifluoromethyl)pyrimidine ligands. [, ] These complexes display interesting electronic properties and varying degrees of π-system delocalization. [, ]
Q9: Are there any catalytic applications for metal complexes containing 4-(trifluoromethyl)pyrimidine or its derivatives?
A9: Research suggests potential catalytic activity:
- Nitroarene Reduction: A tris(N-heterocyclic thioamidate) cobalt(III) complex, incorporating 4-(trifluoromethyl)pyrimidine-2-thiolate ligands, effectively catalyzes the selective reduction of nitroarenes to arylamines using methylhydrazine as the reducing agent. [] This system exhibits high chemoselectivity and operates under mild conditions, showing promise for industrial applications. []
Q10: Are there any analytical applications for 4-(trifluoromethyl)pyrimidine derivatives?
A10: Yes, a derivative of 4-(trifluoromethyl)pyrimidine finds use in analytical chemistry:
- Hormone Quantitation: 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) is employed as a derivatizing agent for the simultaneous quantitation of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum samples using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [] This method offers high sensitivity and selectivity for determining endogenous hormone levels. []
Q11: What other research areas involve 4-(trifluoromethyl)pyrimidine and its derivatives?
A11: Several additional research directions are being explored:
- Luminescent Materials: Iridium complexes containing 4-(trifluoromethyl)pyrimidine ligands have been investigated for their photoluminescent and electroluminescent properties, suggesting potential applications in organic light-emitting devices (OLEDs). []
- Nucleoside Analogues: The synthesis and evaluation of cyclic and acyclic nucleoside analogues derived from 4-(trifluoromethyl)pyrimidines have been reported, exploring their potential antiviral or anticancer activities. [, ]
- Heterocyclic Synthesis: 4-(Trifluoromethyl)pyrimidine derivatives serve as valuable building blocks in the synthesis of other heterocyclic systems, such as 5-hydroxyquinazolines. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



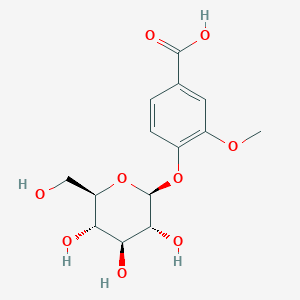

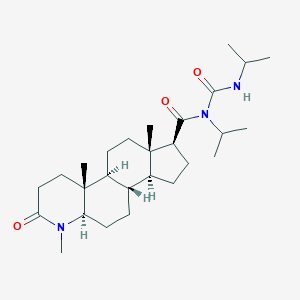
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
